PKI-402 is a synthetic small molecule designed for research purposes. [] It acts as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR), both of which are crucial components of intracellular signaling pathways. [, ] These pathways regulate critical cellular processes like growth, proliferation, survival, and metabolism. [] PKI-402 is employed in scientific research to understand the roles of the PI3K/Akt/mTOR pathway in various cellular processes and diseases, including cancer.
The synthesis of PKI-402 involves a multi-step process that utilizes various chemical reactions and intermediates. While a detailed step-by-step synthesis protocol is not explicitly provided in the given abstracts, reference [] describes the lead optimization process leading to the discovery of PKI-402. This process likely involves building the core triazolopyrimidine structure followed by the introduction of the N-3 substituted morpholine and the urea-linked phenyl-piperazine moiety.
PKI-402 functions as a reversible, ATP-competitive inhibitor of both Class I PI3Ks and mTOR. [, , ] It achieves this by binding to the ATP-binding sites of these kinases, thereby blocking the phosphorylation of downstream effector proteins. []
The combined inhibition of PI3K and mTOR by PKI-402 results in the suppression of key signaling pathways crucial for cancer cell survival and proliferation. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6